Methyl 3-bromo-5-methylpyrazine-2-carboxylate
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Overview
Description
Methyl 3-bromo-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-methylpyrazine-2-carboxylate typically involves the bromination of 5-methylpyrazine-2-carboxylic acid followed by esterification. The bromination reaction is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-methylpyrazine-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
Methyl 3-bromo-5-methylpyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are ongoing to elucidate its molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-6-chloropyrazine-2-carboxylate: Similar in structure but with an additional chlorine atom.
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Similar in structure but with a methoxy group instead of a methyl group
Uniqueness
Methyl 3-bromo-5-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7BrN2O2 |
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Molecular Weight |
231.05 g/mol |
IUPAC Name |
methyl 3-bromo-5-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3 |
InChI Key |
YGTJJAGGNFLDQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)Br)C(=O)OC |
Origin of Product |
United States |
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